molecular formula C8H13IO B2729638 5-(Iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2138023-08-0

5-(Iodomethyl)-6-oxaspiro[3.4]octane

Cat. No.: B2729638
CAS No.: 2138023-08-0
M. Wt: 252.095
InChI Key: ODDKGNIPHNDMJY-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-6-oxaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes an iodomethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a halogenating agent under acidic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where the spirocyclic intermediate is treated with iodine and a suitable halogenating agent, such as phosphorus triiodide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxo derivatives or other oxidized products.

    Reduction Reactions: Reduction of the iodomethyl group can yield corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide, ammonia, or alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxymethyl, aminomethyl, or alkylmethyl derivatives.

    Oxidation Reactions: Products include oxo derivatives or carboxylic acids.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

5-(Iodomethyl)-6-oxaspiro[3.4]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Iodomethyl)-5-oxaspiro[3.4]octane: A closely related compound with a similar spirocyclic structure.

    5-(Bromomethyl)-6-oxaspiro[3.4]octane: A bromine analog with comparable chemical properties.

    5-(Chloromethyl)-6-oxaspiro[3.4]octane: A chlorine analog with similar reactivity.

Uniqueness

5-(Iodomethyl)-6-oxaspiro[3.4]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior and interactions.

Properties

IUPAC Name

5-(iodomethyl)-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKGNIPHNDMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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